molecular formula C16H24ClNO2 B13734074 3,4-Dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride CAS No. 20232-61-5

3,4-Dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride

Cat. No.: B13734074
CAS No.: 20232-61-5
M. Wt: 297.82 g/mol
InChI Key: DMURXPFXLWLHMU-UHFFFAOYSA-N
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Description

3,4-Dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by its dihydroisoquinoline core, which is substituted with methoxy groups at the 6 and 7 positions and a pentyl group at the 1 position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method is the Pomeranz–Fritsch reaction, which involves the condensation of benzylamine derivatives with aldehydes in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the isoquinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of strong acids such as hydrochloric acid or sulfuric acid as catalysts is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinoline core to tetrahydroisoquinoline.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.

Scientific Research Applications

3,4-Dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain. Additionally, its methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Lacks the pentyl group at the 1 position.

    1-Phenyl-3,4-dihydro-6,7-dimethoxyisoquinoline: Contains a phenyl group instead of a pentyl group.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Fully reduced isoquinoline core.

Uniqueness

3,4-Dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride is unique due to the presence of the pentyl group at the 1 position, which can influence its lipophilicity and biological activity. This structural feature may enhance its ability to cross biological membranes and interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

20232-61-5

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

IUPAC Name

6,7-dimethoxy-1-pentyl-3,4-dihydroisoquinolin-2-ium;chloride

InChI

InChI=1S/C16H23NO2.ClH/c1-4-5-6-7-14-13-11-16(19-3)15(18-2)10-12(13)8-9-17-14;/h10-11H,4-9H2,1-3H3;1H

InChI Key

DMURXPFXLWLHMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=[NH+]CCC2=CC(=C(C=C21)OC)OC.[Cl-]

Origin of Product

United States

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